![molecular formula C22H30N6O2S B2710090 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 921902-01-4](/img/structure/B2710090.png)
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
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Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a useful research compound. Its molecular formula is C22H30N6O2S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Heterocyclic Substituents in Anticancer Activity : Compounds with heterocyclic substituents, such as 2-methylthiazol-4-yl and 2-phenylthiazol-4-yl, have been explored for their anticancer activity. In vitro screening demonstrated that derivatives with certain substituents showed high levels of anticancer activity, highlighting their potential as anticancer drug candidates. The activity significantly depended on the nature of the heterocyclic substituents, underscoring the importance of structural elements in drug design (Konovalenko et al., 2022).
α-Aminophosphonate Derivatives as Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various cancer cell lines. Several compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities than the control, 5-fluorouracil. This research indicates the potential of these derivatives in anticancer therapy (Fang et al., 2016).
Anticonvulsant Effects
- Evaluation of Anticonvulsant Effects : Derivatives of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide were synthesized and their anticonvulsant effects evaluated using various experimental epilepsy models. One compound, in particular, demonstrated more potent effects than reference antiepileptic drugs, indicating the relevance of such structures in developing anticonvulsant medications (Malik et al., 2013).
Chemical Synthesis and Interactions
Hydrolysis of Acetylenecarboxylic Acid with Amines : The hydrolysis of compounds synthesized from diethyl acetylenedicarboxylate with amines was studied, leading to insights into their chemical stability and potential reactive properties. This research provides foundational knowledge for the chemical manipulation and design of similar compounds (Iwanami et al., 1964).
Ring Expansion Reactions : The study of ring expansion reactions of 1-methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide with diazoalkanes, which could provide insights into the synthesis of complex heterocyclic compounds. Such reactions are relevant for the development of novel pharmaceuticals and materials (Yamada et al., 1974).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-26-9-11-28(12-10-26)19(15-24-20(29)21(30)25-22-23-7-13-31-22)17-5-6-18-16(14-17)4-3-8-27(18)2/h5-7,13-14,19H,3-4,8-12,15H2,1-2H3,(H,24,29)(H,23,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJNMLFXFEPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NC=CS2)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide |
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